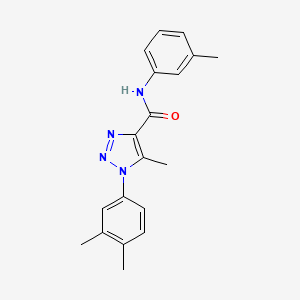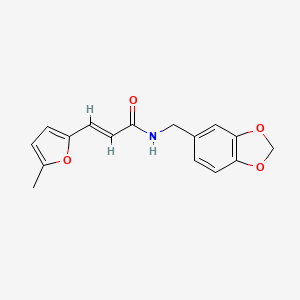
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TTFA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of complex II of the mitochondrial respiratory chain. Specifically, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide binds to the ubiquinone-binding site of complex II, preventing the transfer of electrons to the respiratory chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production has been shown to induce apoptosis in cancer cells, making 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide are primarily related to its inhibition of complex II of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, which can have a wide range of effects on cellular function. Additionally, the increase in ROS production can induce oxidative stress, which can lead to cellular damage and apoptosis. These effects have been utilized in various studies exploring the role of mitochondrial bioenergetics in disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied, making it a reliable tool for exploring mitochondrial bioenergetics. However, there are some limitations to using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments. For example, the inhibition of complex II can have wide-ranging effects on cellular function, making it difficult to isolate the specific effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. Additionally, the increase in ROS production can induce cellular damage, making it important to use appropriate controls and experimental conditions.
Orientations Futures
There are numerous future directions for the study of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. One potential area of research is the development of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide-based therapies for cancer and other diseases. Additionally, the role of mitochondrial bioenergetics in aging and age-related diseases is an area of active research, and 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may play a role in these studies. Finally, the development of new compounds based on the structure of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may lead to the discovery of novel inhibitors of mitochondrial bioenergetics.
Méthodes De Synthèse
The synthesis of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide can be achieved through a multi-step process that involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2-thiophenecarboxylic acid. This reaction produces the intermediate 3-(2-thienyl)acryloyl chloride, which is then reacted with ammonia to produce the final product, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. This synthesis method is well-established and has been utilized in numerous studies exploring the properties and applications of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide.
Applications De Recherche Scientifique
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of mitochondrial bioenergetics. 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit complex II of the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition has been utilized in numerous studies exploring the role of mitochondrial bioenergetics in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NOS/c14-9-6-11(16)12(7-10(9)15)17-13(18)4-3-8-2-1-5-19-8/h1-7H,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHRXFOEHSJSR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(thiophen-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)



![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)